4-Bromo-5-propylthiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPKRYDGRCPACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 4 Bromo 5 Propylthiophene 2 Carbaldehyde
De Novo Synthesis Approaches
De novo synthesis, starting from simpler, often commercially available thiophene (B33073) derivatives, is a common and versatile strategy. This approach relies on the precise control of regioselectivity to introduce the bromo, propyl, and carbaldehyde groups at the correct positions on the thiophene ring.
Directed Metalation Strategies and Electrophilic Quenching
Directed metalation is a powerful tool in the synthesis of highly substituted aromatic and heteroaromatic compounds. nih.gov This strategy utilizes a directing group to guide a metalating agent, typically an organolithium reagent, to a specific adjacent position on the ring, which is then quenched with an electrophile to introduce a new substituent.
Regioselective lithiation is a cornerstone of thiophene functionalization. The choice of reaction conditions and the existing substituents on the thiophene ring dictate the position of lithiation. n-Butyllithium (n-BuLi) is a commonly used strong base for this purpose. mdpi.comresearchgate.net
The synthesis often begins with a readily available starting material like thiophene. A multi-step protocol can be employed, involving successive chemo- and regioselective direct lithiations and a bromination reaction. mdpi.comresearchgate.net For instance, a sequence can start with the propylation of a protected thiophene derivative. This is achieved through a lithium/bromine exchange reaction using n-BuLi at low temperatures (e.g., -78 °C), followed by quenching with an electrophile like n-propyl bromide. mdpi.com
A typical procedure involves dissolving the thiophene precursor in a solvent like tetrahydrofuran (B95107) (THF), cooling the mixture to -78 °C, and then adding n-BuLi dropwise. mdpi.com After a short stirring period to allow for the metalation to complete, the electrophile is added to introduce the desired functional group. The reaction is then warmed to room temperature and quenched, typically with an aqueous solution. mdpi.com The precise control of temperature is crucial for the success of these reactions. mdpi.comresearchgate.net
The following table summarizes a representative regioselective lithiation reaction:
| Reactant | Reagent | Electrophile | Product | Yield (%) | Reference |
| 3,5-dibromo-2-trityloxymethylthiophene | n-BuLi | n-propyl bromide | 3-bromo-5-propyl-2-trityloxymethylthiophene | 80 | mdpi.com |
| Thiophene | n-BuLi | n-propyl bromide | 2-Propylthiophene | 85 | mdpi.com |
The introduction of the carbaldehyde (formyl) group is a critical step. This can be achieved through several methods, with the Vilsmeier-Haack reaction and quenching of a lithiated intermediate with N,N-dimethylformamide (DMF) being prominent.
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comyoutube.comwikipedia.orgajrconline.org The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). wikipedia.org This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. youtube.com The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org
Alternatively, and often in conjunction with directed lithiation, DMF can be used as a formylating agent to quench a lithiated thiophene intermediate. mdpi.comnih.gov After the regioselective lithiation of a brominated and propylated thiophene precursor with n-BuLi, the resulting organolithium species is reacted with DMF. mdpi.com This nucleophilic attack on the carbonyl carbon of DMF, followed by aqueous workup, yields the desired aldehyde. This method offers excellent control over the position of formylation.
An example of this process is the final step in the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, where 3-bromo-5-propyl-2-trityloxymethyl-thiophene is lithiated with n-BuLi and then quenched with neat DMF, achieving an 80% yield. mdpi.com
Site-specific bromination is essential for introducing the bromo substituent at the desired position. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly employed for this purpose. mdpi.comtcichemicals.comresearchgate.net
NBS is a versatile reagent for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgchemicalbook.com The reaction is often carried out in a suitable solvent such as chloroform (B151607) or acetonitrile. tcichemicals.comchemicalbook.com For instance, the bromination of 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide can be achieved using two equivalents of Br₂ in a mixture of chloroform and acetic acid. mdpi.com In another example, 2-thiophenecarboxaldehyde is treated with NBS in anhydrous chloroform to yield 5-bromo-2-thiophenecarboxaldehyde. chemicalbook.com
The regioselectivity of bromination is influenced by the existing substituents on the thiophene ring. Electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it. The reaction conditions, such as temperature and the presence of a catalyst, can also play a significant role in directing the bromination to a specific position.
The following table provides examples of site-specific bromination reactions:
| Substrate | Brominating Agent | Solvent | Product | Yield (%) | Reference |
| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂ | Chloroform/Acetic Acid | 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 80 | mdpi.com |
| 2-Thiophenecarboxaldehyde | N-Bromosuccinimide (NBS) | Chloroform | 5-bromo-2-thiophenecarboxaldehyde | 98 | chemicalbook.com |
| 2-Methylbenzo[b]thiophene | N-Bromosuccinimide (NBS) | Acetonitrile | 3-bromo-2-methylbenzo[b]thiophene | 99 | tcichemicals.com |
Thiophene Ring Closure Methodologies
An alternative to functionalizing a pre-existing thiophene ring is to construct the ring itself with the desired substituents already in place or in a form that can be easily converted. nih.gov These methods, often referred to as thiophene ring closure or cyclization reactions, provide a powerful means to access highly substituted thiophenes. acs.orgorganic-chemistry.orgnih.govderpharmachemica.comresearchgate.net
Various cyclization strategies have been developed, often involving the reaction of acyclic precursors containing the necessary carbon and sulfur atoms. nih.gov For example, 1,4-dicarbonyl compounds can undergo reaction with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring in what is known as the Paal-Knorr thiophene synthesis. derpharmachemica.com Another well-known method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.com
More recent developments have focused on metal-catalyzed cyclizations of functionalized alkynes. nih.gov These reactions can offer high atom economy and regioselectivity. For instance, the heterocyclization of S-containing alkyne substrates can be catalyzed by various transition metals to afford substituted thiophenes. nih.gov
Multi-Component Reactions in Heterocyclic Synthesis
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. caltech.eduresearchgate.netrsc.org This approach is highly efficient as it can rapidly generate complex molecules from simple precursors, often with high atom economy. rsc.org
In the context of heterocyclic synthesis, MCRs can be employed to construct the thiophene ring. researchgate.net The Gewald reaction is a classic example of a three-component reaction for the synthesis of 2-aminothiophenes. derpharmachemica.com While not directly leading to 4-bromo-5-propylthiophene-2-carbaldehyde, the principles of MCRs can be adapted to design synthetic routes to complex thiophene derivatives. The development of novel MCRs for the synthesis of specifically substituted thiophenes remains an active area of research.
Transformation from Precursors
The synthesis of this compound can be effectively achieved by modifying simpler, more readily available thiophene derivatives. This involves strategic chemical changes to introduce or alter the necessary functional groups and substituents on the thiophene ring.
Functional Group Interconversion of Related Thiophene Derivatives
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. This strategy is particularly useful for synthesizing substituted thiophenes where the desired functionality is not directly accessible.
A common route to thiophene-2-carbaldehydes involves the reduction of corresponding carboxylic acid derivatives. Thiophene-2-carboxylic acids serve as stable and accessible precursors. wikipedia.org While the direct reduction of carboxylic acids can be challenging, their conversion to more reactive derivatives like esters, acid chlorides, or Weinreb amides facilitates a controlled reduction to the aldehyde oxidation state.
For instance, a substituted thiophene-2-carboxylic acid can be converted to its corresponding methyl or ethyl ester. The subsequent reduction of this ester using a hydride-based reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), can yield the desired carbaldehyde. vanderbilt.edu The reaction is typically performed at low temperatures to prevent over-reduction to the alcohol. Another established method is the Rosenmund reduction, which involves the catalytic hydrogenation of a thiophene-2-carbonyl chloride over a poisoned palladium catalyst.
Recent advancements have also explored direct reduction methods. Visible light photoredox catalysis, for example, has been shown to reduce carboxylic acids to aldehydes under mild conditions, offering a high degree of functional group tolerance. science.gov
Table 1: Selected Methods for the Reduction of Carboxylic Acid Derivatives to Aldehydes
| Precursor Derivative | Reagent/Catalyst | General Conditions | Key Features |
|---|---|---|---|
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Prevents over-reduction to alcohol |
| Acid Chloride | H₂, Pd/C, BaSO₄ (Rosenmund catalyst) | Hydrogenation | Classic method, requires poisoned catalyst |
| Carboxylic Acid | Visible Light Photoredox Catalyst | Mild, ambient temperature | High functional group tolerance science.gov |
The introduction of the propyl and bromo groups at the C5 and C4 positions, respectively, requires regioselective strategies. A powerful technique for this is directed ortho-metalation, often utilizing organolithium reagents. For example, a synthetic protocol can start from thiophene, which is first lithiated with n-butyllithium (n-BuLi) and then reacted with n-propyl bromide to yield 2-propylthiophene. mdpi.comresearchgate.net
Subsequent functionalization can build upon this scaffold. For instance, N-phenyl-5-propylthiophene-2-carboxamide can be synthesized from 2-propylthiophene. mdpi.com The amide group can then direct a second lithiation at the C3 position. Quenching this lithiated intermediate with a brominating agent like N-Bromosuccinimide (NBS) would introduce the bromine at the C3 position. While this example illustrates the principle of directed lithiation and bromination, achieving the specific 4-bromo substitution pattern on a 5-propylthiophene-2-carbaldehyde (B1598564) precursor requires careful selection of directing groups and reaction sequencing. mdpi.comresearchgate.net
Direct bromination of a thiophene-2-carbaldehyde (B41791) derivative is another viable strategy. The reaction of 2-thiophenecarboxaldehyde with N-bromosuccinimide (NBS) in an anhydrous solvent like chloroform can yield 5-bromo-2-thiophenecarboxaldehyde with high efficiency. chemicalbook.com The regioselectivity is dictated by the electron-donating nature of the sulfur atom and the electron-withdrawing effect of the aldehyde group, which directs electrophilic substitution to the C5 position. To achieve 4-bromo substitution, a blocking group or a different synthetic route would be necessary.
Decarbonylative Bromination for Thiophene-2-carbaldehyde Scaffolds
Interestingly, studies on the bromination of certain thiophene-2-carbaldehyde derivatives have revealed an unexpected decarbonylative dibromination reaction. bg.ac.rsresearchgate.net When 5-phenylthiophene-2-carbaldehyde (B91291) was treated with bromine in a mixture of chloroform and water at room temperature, a reaction involving the removal of the formyl group (decarbonylation) and subsequent dibromination was observed. bg.ac.rs
This process highlights a potential transformation that thiophene-2-carbaldehyde scaffolds can undergo under specific bromination conditions. While the primary outcome is the loss of the desired carbaldehyde functionality, it is a noteworthy reaction pathway. In one instance of this reaction, 4-bromo-5-phenylthiophene-2-carbaldehyde (B2369051) was also isolated as a major product, indicating that formylation at the C2 position can be preserved under certain competing reaction pathways. bg.ac.rs
Table 2: Example of Decarbonylative Bromination of a Thiophene-2-carbaldehyde Derivative
| Starting Material | Reagents and Conditions | Major Products | Yields | Reference |
|---|---|---|---|---|
| 5-Phenylthiophene-2-carbaldehyde | Br₂ in CHCl₃/H₂O, room temp., 3 h | 4-Bromo-5-phenylthiophene-2-carbaldehyde | 52% | bg.ac.rs |
| 2,3-Dibromo-5-phenylthiophene (decarbonylated) | 36% | bg.ac.rs |
Catalytic and Stereoselective Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions, in particular, have become indispensable tools for the functionalization of heterocyclic compounds like thiophene. researchgate.net
Transition Metal Catalyzed Processes in Thiophene Functionalization
Transition metal catalysis offers powerful strategies for constructing the carbon-carbon and carbon-halogen bonds necessary for synthesizing this compound. youtube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for creating C-C bonds with thiophene rings. nih.gov For instance, a precursor like 4,5-dibromothiophene-2-carbaldehyde (B1584770) could potentially undergo a selective Suzuki coupling with a propylboronic acid derivative to introduce the propyl group at the C5 position. The success of such a reaction would depend on the differential reactivity of the two C-Br bonds.
Conversely, starting with a bromo-substituted thiophene, a Suzuki coupling can introduce an aryl group. A series of 4-arylthiophene-2-carbaldehydes were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids/esters. nih.gov
Another cutting-edge approach is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials like organohalides or organometallics. rsc.orgresearchgate.net Transition metal catalysts, often from the palladium or nickel group, can activate specific C-H bonds on the thiophene ring, allowing for the direct introduction of functional groups. researchgate.net The use of directing groups can achieve high regioselectivity in these transformations. youtube.com For example, a suitable directing group at the C2 position could guide a palladium catalyst to selectively functionalize the C-H bonds at the C3 or C5 positions of a propyl-substituted thiophene, enabling the subsequent introduction of the bromo and formyl groups.
Table 3: Examples of Transition Metal-Catalyzed Reactions for Thiophene Functionalization
| Reaction Type | Catalyst System | Substrates | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | 4-Bromothiophene-2-carbaldehyde + Arylboronic acid | 4-Arylthiophene-2-carbaldehyde | Forms C-C bond at the 4-position | nih.gov |
| C-H Olefination | Pd(II) catalyst | Thioether arenes + Alkenes | Olefinated thioethers | Thioether acts as a directing group | rsc.org |
| C-H Arylation | Palladium catalyst | 2-Bromo-3-hexylthiophene + Ethyl 4-iodobenzoate | Arylated thiophene | C-H activation is selective over C-Br bond | researchgate.net |
Emerging Methodologies for Enhanced Regio- and Chemoselectivity
Recent advancements in synthetic organic chemistry have led to the development of sophisticated methods for the functionalization of thiophene rings with a high degree of control. These emerging methodologies are crucial for the efficient synthesis of complex molecules like this compound, where specific substitution patterns are essential.
One of the most powerful strategies for achieving regioselectivity in thiophene synthesis is directed ortho-metalation, primarily through lithiation. mdpi.com The choice of directing groups and the careful control of reaction conditions, such as temperature, are paramount. For instance, the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved through three successive chemo- and regioselective direct lithiation reactions starting from thiophene. mdpi.com This multi-step process, conducted at low temperatures (-78 °C), highlights the utility of n-butyllithium (n-BuLi) in selectively deprotonating specific positions on the thiophene ring, allowing for the sequential introduction of different functional groups. mdpi.com This approach could be adapted for the synthesis of this compound, where the propyl, bromo, and carbaldehyde groups need to be installed at positions 5, 4, and 2, respectively.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also emerged as a versatile tool for the synthesis of substituted thiophenes. nih.govrasayanjournal.co.in These reactions allow for the formation of carbon-carbon bonds with excellent functional group tolerance. nih.gov For the synthesis of this compound, a Suzuki-Miyaura coupling could potentially be employed to introduce the propyl group at the 5-position of a pre-functionalized thiophene core. The synthesis of various 4-arylthiophene-2-carbaldehyde compounds in moderate to excellent yields via Suzuki-Miyaura cross-coupling has been reported, demonstrating the feasibility of this approach for constructing substituted thiophene-2-carbaldehydes. nih.gov
Furthermore, metal-free approaches are gaining traction as they align with the principles of green chemistry by minimizing metal toxicity. nih.gov These methods often rely on controlled reaction conditions to achieve the desired selectivity.
The table below summarizes some emerging methodologies and their potential application in the synthesis of this compound.
| Methodology | Key Features | Potential Application for this compound |
| Directed ortho-Metalation (Lithiation) | High regioselectivity achieved through the use of directing groups and low temperatures. mdpi.com | Stepwise introduction of propyl, bromo, and formyl groups at the desired positions on the thiophene ring. mdpi.com |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | Versatile for C-C bond formation with excellent functional group tolerance. nih.govrasayanjournal.co.in | Introduction of the propyl group at the 5-position of a suitable thiophene precursor. nih.gov |
| Metal-Free Synthesis | Avoids metal contamination and promotes environmentally friendly processes. nih.gov | Alternative synthetic routes with high selectivity under controlled conditions. nih.gov |
Process Optimization and Scalability in Laboratory Synthesis
The successful translation of a synthetic route from a research setting to a larger scale requires meticulous optimization of reaction parameters and consideration of more efficient production technologies.
The optimization of reaction conditions is a critical step in maximizing the yield and purity of the target compound while ensuring the process is efficient and reproducible.
Temperature: Temperature plays a crucial role in controlling both the rate and selectivity of chemical reactions. In the context of thiophene functionalization, particularly lithiation reactions, low temperatures are often essential to prevent side reactions and ensure high regioselectivity. mdpi.com For example, lithiation reactions for the synthesis of substituted thiophenes are typically carried out at -78 °C. mdpi.com Conversely, for other reactions, such as Suzuki-Miyaura couplings, heating may be necessary to drive the reaction to completion. nih.gov The optimal temperature for each step in the synthesis of this compound would need to be determined empirically.
Solvent Systems: The choice of solvent can significantly influence the outcome of a reaction by affecting the solubility of reagents, the stability of intermediates, and the reaction kinetics. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water, such as toluene/water, is often employed. nih.gov The selection of an appropriate solvent system is crucial for achieving good yields in the synthesis of arylthiophene-2-carbaldehydes. nih.gov
Reagent Stoichiometry: The molar ratio of reactants is another key parameter to optimize. Using an excess of one reagent can help to drive a reaction to completion but can also lead to the formation of byproducts and complicate purification. Careful adjustment of the stoichiometry of reagents like n-BuLi and the electrophiles used in the synthesis of this compound would be necessary to maximize the yield of the desired product.
The following table provides a general overview of the optimization of key reaction parameters.
| Parameter | Importance in Synthesis | General Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. mdpi.com | Screening a range of temperatures to find the optimal balance between reaction time and product purity. |
| Solvent System | Influences solubility, stability of intermediates, and reaction kinetics. nih.gov | Testing various solvents and solvent mixtures to identify the system that provides the best yield and selectivity. nih.gov |
| Reagent Stoichiometry | Impacts reaction completion and byproduct formation. | Systematically varying the molar ratios of reactants to maximize the conversion of the limiting reagent to the desired product. |
Continuous flow chemistry is an emerging technology that offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The application of continuous flow methodologies to the synthesis of thiophene derivatives has been explored and has shown promise for improving efficiency. researchgate.net
A study on the direct arylation of thiophenes in continuous flow demonstrated that this technology can overcome some of the limitations of batch synthesis, such as long reaction times and high catalyst loading. researchgate.net By using a packed-bed reactor, researchers were able to achieve high yields of aryl thiophenes with significantly reduced residence times. researchgate.net This approach could be particularly beneficial for the large-scale production of this compound, as it allows for a more efficient and scalable process. researchgate.net
The key advantages of considering a continuous flow approach for the synthesis of thiophene derivatives include:
Improved Efficiency: Shorter reaction times and higher throughput compared to batch synthesis. researchgate.net
Enhanced Safety: Better control over reaction parameters, reducing the risk of runaway reactions.
Scalability: The ability to produce larger quantities of material by running the system for longer periods. researchgate.net
Automation: Potential for automated control and optimization of the synthetic process.
The implementation of continuous flow synthesis for a multi-step process like the preparation of this compound would require careful design of the reactor setup and optimization of flow parameters. However, the potential benefits in terms of efficiency and scalability make it an attractive option for laboratory-scale and potentially larger-scale production.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei and can provide a wealth of information about the chemical environment, connectivity, and stereochemistry of a compound.
High-Resolution ¹H and ¹³C NMR Spectral Analysis for Positional Isomerism and Substituent Effects
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are crucial for identifying the number and types of hydrogen and carbon atoms in a molecule. For 4-Bromo-5-propylthiophene-2-carbaldehyde, the analysis would focus on:
¹H NMR: The chemical shifts (δ) of the single aromatic proton on the thiophene (B33073) ring, the protons of the propyl group, and the aldehyde proton would be key indicators. The position of the aromatic proton's signal would be influenced by the electron-withdrawing effects of the bromo and carbaldehyde groups and the electron-donating effect of the propyl group. The splitting patterns (multiplicity) and coupling constants (J) would reveal the connectivity between adjacent protons.
¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum would confirm the number of unique carbon environments. The chemical shifts of the thiophene ring carbons would be particularly informative regarding the positions of the substituents. The signals for the aldehyde carbonyl carbon and the carbons of the propyl chain would appear in their characteristic regions.
A data table summarizing the expected or hypothetical ¹H and ¹³C NMR data would be presented here.
Interactive Table: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | s | ||
| Thiophene-H | s | ||
| Propyl-CH₂ | t | ||
| Propyl-CH₂ | sext | ||
| Propyl-CH₃ | t |
Interactive Table: Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | |
| Thiophene-C (quaternary) | |
| Thiophene-CH | |
| Propyl-CH₂ | |
| Propyl-CH₂ | |
| Propyl-CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity within the propyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₉BrOS), the expected exact mass would be calculated and compared with the experimental value. The fragmentation pattern observed in the mass spectrum would provide valuable information about the stability of different parts of the molecule and would help to confirm the proposed structure. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.
Interactive Table: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M]⁺ (⁷⁹Br) | |
| [M]⁺ (⁸¹Br) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
The C=O stretch of the aldehyde group.
The C-H stretch of the aldehyde proton.
The C-H stretches of the aromatic and aliphatic protons.
The C=C and C-S stretching vibrations of the thiophene ring.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | |
| C-H (Aldehyde) | |
| C-H (Aromatic) | |
| C-H (Aliphatic) | |
| C=C (Thiophene) | |
| C-S (Thiophene) |
X-Ray Diffraction Crystallography for Solid-State Structure Determination
If this compound can be obtained as a single crystal, X-ray diffraction crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive confirmation of the molecular structure.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. Calculations for thiophene (B33073) derivatives are frequently performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a reliable balance between accuracy and computational cost. nih.govnih.gov Such calculations form the basis for geometry optimization, electronic analysis, and spectroscopic prediction.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic behavior and chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (Eg), is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For 4-Bromo-5-propylthiophene-2-carbaldehyde, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring system. In contrast, the LUMO is likely localized on the electron-withdrawing carbaldehyde group. rsc.org This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. Computational studies on similar substituted thiophenes report HOMO-LUMO energy gaps in the range of 3.8 to 4.7 eV, suggesting significant chemical reactivity. nih.govpku.edu.cn
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | -4.994 | Electron-donating capability (nucleophilicity) |
| ELUMO | -1.142 | Electron-accepting capability (electrophilicity) |
| Energy Gap (Eg) | 3.852 | Chemical reactivity and stability |
Molecular geometry optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. rsc.org For this compound, the thiophene ring is expected to be largely planar. researchgate.net However, the molecule possesses conformational flexibility due to the rotation of the propyl and carbaldehyde groups around their single bonds connected to the ring. DFT calculations can determine the preferred orientation of these substituents. Studies on similar substituted aromatic compounds show that the planarity between a carbonyl group and the ring is often favored to maximize conjugation, though steric hindrance from adjacent groups can cause some deviation. nih.gov
| Vibrational Mode | Predicted Wavenumber (cm-1) | Reference |
|---|---|---|
| C-H stretch (aromatic) | 3110 - 3000 | nih.gov |
| C=O stretch (aldehyde) | 1700 - 1600 | nih.gov |
| Thiophene ring stretch | 1600 - 1350 | iosrjournals.org |
| C-H in-plane bend | 1300 - 1000 | iosrjournals.org |
| C-S stretch | 850 - 640 | iosrjournals.org |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. taylorandfrancis.comnumberanalytics.com The energy and spatial distribution of these orbitals in this compound can predict its reactive sites. researchgate.net
Nucleophilic Attack: The LUMO is expected to have a high density on the carbaldehyde carbon, making it the primary site for attack by nucleophiles.
Electrophilic Attack: The HOMO, being distributed across the thiophene ring, indicates that electrophiles will preferentially attack the ring. The directing effects of the bromo, propyl, and aldehyde substituents will further determine the precise location of the attack.
The energy gap between the HOMO and LUMO is also a crucial factor; a smaller gap facilitates electron transfer, indicating higher reactivity. pku.edu.cn
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of electron density distribution, revealing atomic charges and the nature of bonding and intermolecular interactions. It helps in understanding the Lewis structure, hybridization, and delocalization of electron density within the molecule. researchgate.netperiodicodimineralogia.it
| Atom | Predicted Natural Charge (a.u.) | Reason |
|---|---|---|
| O (carbonyl) | Highly Negative (~ -0.6) | High electronegativity |
| C (carbonyl) | Highly Positive (~ +0.5) | Bonded to electronegative oxygen |
| Br | Slightly Negative (~ -0.1) | Electronegativity |
| S | Slightly Negative (~ -0.2) | Electronegativity and lone pairs |
Reaction Mechanism Elucidation and Transition State Modeling
DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing transition states—the highest energy points along a reaction coordinate—to determine the activation energy barrier. acs.org
While specific mechanistic studies on this compound are scarce, DFT could be applied to model various reactions common to this class of compounds. For instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) at the C-Br bond, DFT can be used to model the oxidative addition, transmetalation, and reductive elimination steps. researchgate.netacs.org Similarly, computational modeling can explore the mechanism of electrophilic substitution on the thiophene ring, predicting the regioselectivity and the influence of the existing substituents on the reaction barrier. researchgate.net
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds, including heterocyclic systems like thiophene. brainly.in For this compound, the thiophene ring is the site of substitution, but its reactivity and regioselectivity are significantly influenced by the three existing substituents: a bromo group at position 4, a propyl group at position 5, and a carbaldehyde (formyl) group at position 2.
The general mechanism for electrophilic aromatic substitution proceeds in two primary steps:
Formation of the Sigma Complex (Arenium Ion) : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This step is typically the rate-determining step as it disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org
Restoration of Aromaticity : A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, yielding the substituted product. masterorganicchemistry.com
In the case of this compound, the only available position for substitution is the C3 position. The directing effects of the existing groups determine the feasibility and activation energy of this process.
-CHO (Carbaldehyde) Group : This is a meta-directing, deactivating group due to its electron-withdrawing nature (both by induction and resonance). It pulls electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net
-Br (Bromo) Group : Halogens are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can donate electron density through resonance, stabilizing the sigma complex when the attack is at these positions.
-CH2CH2CH3 (Propyl) Group : Alkyl groups are ortho-, para-directing and activating, as they donate electron density to the ring through an inductive effect.
Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the preferred reaction pathways. researchgate.netnih.gov For a substituted thiophene, calculations can determine the relative energies of the transition states and intermediates for electrophilic attack at different positions. In this molecule, the C3 position is influenced by all three groups. The activating propyl group (ortho to C3) and the resonance donation from the bromo group (meta to C3) would compete against the strong deactivating effect of the carbaldehyde group (ortho to C3).
DFT calculations would likely show a high activation energy barrier for substitution at the C3 position due to the powerful deactivating effect of the adjacent carbaldehyde group. The reaction would likely require harsh conditions or a very strong electrophile. The stability of the intermediate sigma complex is key; resonance structures show how the positive charge is delocalized across the ring and involves the sulfur atom's lone pairs, which is a critical feature of thiophene's reactivity. brainly.in
Table 1: Calculated Activation Energies (ΔG‡) for Electrophilic Nitration at C3 Note: The following data is illustrative, based on general principles of substituted thiophenes, as specific experimental values for this compound are not readily available.
| Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| None | Acetic Acid | 32.5 | Very slow to no reaction |
| H₂SO₄ | Acetic Acid | 24.8 | Reaction proceeds under forcing conditions |
| AlCl₃ | Dichloromethane | 21.3 | Favored pathway with Lewis acid catalysis |
These hypothetical values illustrate that Lewis acid catalysis can lower the activation barrier, making the substitution more feasible, a common strategy for deactivated aromatic rings. researchgate.net
Understanding of Decarbonylation Pathways
Decarbonylation is a chemical reaction that involves the removal of a carbonyl group, typically with the loss of carbon monoxide (CO). wikipedia.org For an aldehyde like this compound, this process would convert the -CHO group into a -H, yielding 3-bromo-2-propylthiophene. This transformation is most commonly achieved using transition metal catalysts. semanticscholar.org
The most well-established method for aldehyde decarbonylation is the Tsuji-Wilkinson decarbonylation, which utilizes Wilkinson's catalyst, RhCl(PPh₃)₃. wikipedia.org The general mechanism for this catalyzed reaction involves several key organometallic steps:
Oxidative Addition : The aldehyde coordinates to the metal center, followed by the oxidative addition of the C-H bond of the formyl group to the metal. This forms a metal acyl hydride intermediate.
Migratory De-insertion : The acyl group can undergo migratory de-insertion of CO, where the alkyl (or aryl) part of the acyl group migrates to the metal center, leaving a CO ligand. Alternatively, the hydride can migrate to the acyl carbon. The result is an intermediate with separate hydride, CO, and aryl ligands attached to the metal.
Reductive Elimination : The final step is the reductive elimination of the aryl group and the hydride, which form a C-H bond on the aromatic ring and regenerate the catalyst for the next cycle. The CO remains bound to the metal, and in stoichiometric reactions, a stable metal-carbonyl complex is often the final product. wikipedia.org
Computational studies on such catalytic cycles help in understanding the energetics of each step. DFT calculations can model the structures of the intermediates and transition states, providing insight into the rate-determining step, which is often the initial oxidative addition or the final reductive elimination.
Table 2: Illustrative Energetics of a Rhodium-Catalyzed Decarbonylation Pathway Note: This data is a generalized representation of a catalytic cycle for an aromatic aldehyde.
| Mechanistic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
|---|---|---|
| Catalyst + Aldehyde | Reactant Complex | 0.0 |
| Oxidative Addition | Transition State 1 (TS1) | +18.5 |
| Metal Acyl Hydride | Intermediate 1 | +5.2 |
| Migratory De-insertion | Transition State 2 (TS2) | +15.7 |
| CO Migration | Intermediate 2 | -3.1 |
| Reductive Elimination | Transition State 3 (TS3) | +21.0 |
| Product + Catalyst-CO | Product Complex | -12.4 |
The data in the table suggests that for this hypothetical pathway, the reductive elimination step has the highest activation barrier and would therefore be the rate-determining step of the catalytic cycle. While metal-catalyzed reactions are common, decarbonylation can also occur under other conditions, such as photochemically or biochemically, though these are less common in standard organic synthesis. acs.org
Reactivity and Derivatization Pathways of 4 Bromo 5 Propylthiophene 2 Carbaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including oxidation, reduction, and nucleophilic addition reactions. These reactions provide pathways to introduce new functional groups and extend the carbon skeleton of the molecule.
The aldehyde functionality of 4-Bromo-5-propylthiophene-2-carbaldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-Bromo-5-propylthiophene-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. For a similar compound, 4-Bromo-5-phenylthiophene-2-carbaldehyde (B2369051), oxidizing agents like potassium permanganate (B83412) (KMnO4) can be utilized to effect this change.
Reduction: Conversely, the aldehyde can be reduced to form (4-Bromo-5-propylthiophen-2-yl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) are effective for this purpose, as demonstrated in the reduction of the analogous 4-Bromo-5-phenylthiophene-2-carbaldehyde.
Table 1: Oxidation and Reduction of this compound
| Reaction Type | Reagent (Example) | Product |
| Oxidation | Potassium Permanganate (KMnO4) | 4-Bromo-5-propylthiophene-2-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH4) | (4-Bromo-5-propylthiophen-2-yl)methanol |
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reactions: Grignard reagents (R-MgX) can add to the aldehyde to form secondary alcohols after an acidic workup. masterorganicchemistry.com This reaction is a powerful tool for introducing a wide range of alkyl, aryl, or vinyl groups.
Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.org This reaction involves a phosphonium (B103445) ylide and is highly valuable for the specific placement of a double bond. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. researchgate.net This reaction is a classic method for forming a new carbon-carbon double bond. nih.gov
The aldehyde group can react with primary amines to form imines (Schiff bases). This condensation reaction is a fundamental transformation in organic synthesis and is often reversible. Other nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and hydrazines, can also react with the aldehyde to form oximes and hydrazones, respectively.
While this compound already possesses a formyl group, related thiophene (B33073) structures can be formylated to introduce this functionality. For instance, formylation of a thiophene derivative can be achieved through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). mdpi.com This suggests that if the existing aldehyde were to be transformed or protected, re-formylation at another position, if chemically accessible, could be a potential synthetic strategy.
Reactions at the Thiophene Ring System
The bromine atom attached to the thiophene ring provides a handle for a variety of powerful carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.
The bromine atom at the 4-position of the thiophene ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the bromo-substituted thiophene with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction has been successfully applied to various brominated thiophene-2-carbaldehydes, including 4,5-dibromothiophene-2-carboxaldehyde and 4-bromothiophene-2-carbaldehyde, to introduce aryl substituents. nih.govmdpi.com
Stille Coupling: The Stille reaction involves the coupling of the bromothiophene with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.orguwindsor.ca This reaction is known for its tolerance of a wide variety of functional groups.
Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between the bromo-substituted thiophene and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov
Table 2: Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Organoboron compound | Palladium catalyst + Base | Aryl- or vinyl-substituted thiophene |
| Stille Coupling | Organotin compound | Palladium catalyst | Aryl-, vinyl-, or alkyl-substituted thiophene |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | Alkynyl-substituted thiophene |
Cross-Coupling Reactions at the Bromine Position
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for the arylation and heteroarylation of bromo-substituted thiophenes like this compound. This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide.
In the context of this compound, the bromine atom at the C4 position serves as the halide component. Reaction with various arylboronic acids or heteroarylboronic acids in the presence of a palladium catalyst and a base leads to the substitution of the bromine atom with the corresponding aryl or heteroaryl group. This reaction is highly valued for its tolerance of a wide range of functional groups, meaning that the aldehyde and propyl groups on the thiophene ring generally remain unaffected under the reaction conditions.
Key components of the Suzuki-Miyaura coupling reaction include:
Palladium Catalyst: Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
Base: A base such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or sodium carbonate (Na₂CO₃) is required to facilitate the transmetalation step.
Solvent: A mixture of an organic solvent (like toluene, dioxane, or dimethoxyethane) and water is often employed.
The reaction proceeds via a catalytic cycle involving oxidative addition of the bromo-thiophene to the Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final arylated or heteroarylated thiophene product and regenerate the Pd(0) catalyst. The versatility of this reaction allows for the introduction of a diverse array of aromatic and heteroaromatic moieties, making it a cornerstone in the synthesis of complex thiophene-based molecules. For instance, the coupling of 4,5-dibromothiophene-2-carboxaldehyde with arylboronic acids has been shown to be successful, highlighting the utility of this method for related structures.
| Reactant | Coupling Partner | Catalyst/Base | Solvent | Product Type |
|---|---|---|---|---|
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | Toluene/Water | 4-Aryl-5-propylthiophene-2-carbaldehyde |
| This compound | Heteroarylboronic Acid | Pd(OAc)₂/SPhos / K₂CO₃ | Dioxane/Water | 4-Heteroaryl-5-propylthiophene-2-carbaldehyde |
Stille, Negishi, and Kumada Coupling Reactions for Carbon-Carbon Bond Formation
Beyond the Suzuki-Miyaura coupling, several other palladium- or nickel-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds at the C4 position of this compound. These include the Stille, Negishi, and Kumada reactions, each utilizing a different organometallic reagent.
The Stille coupling employs organotin reagents (stannanes) as the coupling partners for organohalides. This reaction is known for its high tolerance of functional groups and is effective for a wide range of substrates. The primary drawback is the toxicity associated with organotin compounds. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation (of the organic group from tin to palladium), and reductive elimination.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds but less reactive than the organomagnesium reagents used in Kumada coupling. This method offers a broad scope and good functional group tolerance, making it suitable for complex molecules. The reaction can be catalyzed by either palladium or nickel complexes.
The Kumada coupling , one of the earliest developed cross-coupling reactions, uses Grignard reagents (organomagnesium halides). While highly effective and utilizing readily available Grignard reagents, its application can be limited by the high reactivity of the organomagnesium compounds, which may not be compatible with certain functional groups, such as the aldehyde in this compound, without appropriate protection strategies. Nickel catalysts are commonly employed in Kumada couplings.
| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |
|---|---|---|---|
| Stille | Organotin (R-SnBu₃) | Palladium | High functional group tolerance, toxic reagents. |
| Negishi | Organozinc (R-ZnX) | Palladium or Nickel | Broad scope, good functional group tolerance. |
| Kumada | Organomagnesium (R-MgX) | Nickel or Palladium | Highly reactive, potential for functional group incompatibility. |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly useful for introducing alkynyl groups onto the thiophene ring of this compound at the C4 position.
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine. The amine serves as both the base and, in many cases, the solvent. The key steps in the catalytic cycle involve:
Oxidative addition of the bromo-thiophene to the palladium(0) catalyst.
Formation of a copper(I) acetylide from the terminal alkyne, copper(I) salt, and the amine base.
Transmetalation of the alkynyl group from copper to the palladium complex.
Reductive elimination of the final product, the 4-alkynyl-5-propylthiophene-2-carbaldehyde, and regeneration of the palladium(0) catalyst.
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can simplify product purification. The Sonogashira coupling is valued for its mild reaction conditions and high yields, tolerating a variety of functional groups, including the aldehyde present in the substrate. This reaction provides a direct route to synthesizing conjugated enyne systems and other valuable alkyne-functionalized thiophene derivatives.
Directed Ortho Metalation (DoM) Strategies for Further Functionalization
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on the presence of a directing metalation group (DMG), which coordinates to a strong base (typically an organolithium reagent like n-butyllithium) and directs deprotonation to the adjacent ortho position.
In the case of this compound, the carbaldehyde group can act as a directing metalation group. However, the inherent reactivity of the C-H bond at the C2 position of the thiophene ring (alpha to the sulfur atom) often leads to lithiation at this site, even in the presence of directing groups at other positions. A more effective strategy for this specific molecule would involve the aldehyde group directing lithiation to the C3 position. The coordination of the organolithium reagent with the oxygen of the carbonyl group would increase the acidity of the C3 proton, facilitating its abstraction.
Once the lithiated intermediate is formed at the C3 position, it can be quenched with a variety of electrophiles to introduce new functional groups. This allows for the synthesis of tetra-substituted thiophenes with high regiocontrol. Potential electrophiles include:
Alkyl halides (for alkylation)
Carbon dioxide (for carboxylation)
Aldehydes or ketones (for hydroxymethylation or hydroxyalkylation)
Disulfides (for thiolation)
It is important to note that the bromine atom at the C4 position may also undergo lithium-halogen exchange, which can be a competing reaction pathway. Careful control of reaction conditions, such as temperature and the choice of organolithium reagent, is often necessary to achieve the desired regioselectivity.
Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. For the thiophene ring in this compound, the outcome of an EAS reaction is determined by the directing effects of the existing substituents.
The directing effects of the substituents are as follows:
Propyl group (at C5): An alkyl group is an activating, ortho-, para-directing group. In the context of the thiophene ring, it directs incoming electrophiles to the adjacent C4 position, which is already substituted.
Carbaldehyde group (at C2): An aldehyde group is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophiles. It would direct incoming electrophiles to the C4 position.
Bromine atom (at C4): Halogens are deactivating but ortho-, para-directing. It would direct incoming electrophiles to the C3 and C5 positions.
Common EAS reactions include:
Halogenation: Introduction of another halogen (e.g., using Br₂ in acetic acid).
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst. These reactions are often challenging on deactivated rings.
Given the deactivating nature of the aldehyde and bromo substituents, forcing conditions may be required for these reactions to proceed.
Reactions Involving the Propyl Substituent
Functionalization of the Alkyl Chain
The propyl group attached to the C5 position of the thiophene ring is an alkyl chain, which can undergo functionalization reactions typical of alkanes, although its proximity to the aromatic ring can influence its reactivity. Thiophene and its alkyl derivatives can undergo alkylation reactions, suggesting that the alkyl chain itself can be a site for further modification, although reactions on the ring are often more facile.
Functionalization of the propyl chain typically involves free-radical reactions, as the C-H bonds are relatively unreactive towards ionic reagents. One of the most common methods for functionalizing an alkyl chain is through free-radical halogenation . This reaction is usually initiated by UV light or a radical initiator (like AIBN) and proceeds via a chain mechanism.
For the propyl group, halogenation can occur at the α, β, or γ carbons. The benzylic-like α-position (the carbon adjacent to the thiophene ring) is generally the most reactive towards radical abstraction due to the resonance stabilization of the resulting radical by the aromatic ring. Therefore, reactions like bromination with N-bromosuccinimide (NBS) would be expected to selectively introduce a bromine atom at the α-position of the propyl chain.
Once halogenated, the propyl chain can undergo a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, such as:
Hydroxyl (-OH) via reaction with hydroxide.
Alkoxy (-OR) via reaction with an alkoxide.
Cyano (-CN) via reaction with cyanide.
Amino (-NH₂) via reaction with ammonia (B1221849) or an amine.
These subsequent reactions significantly expand the synthetic utility of this compound by allowing for modifications distant from the thiophene ring itself.
Multi-Step Synthetic Sequences Utilizing this compound
The strategic placement of reactive functional groups—an aldehyde, a bromine atom, and an alkyl chain on a thiophene core—makes this compound a versatile building block in multi-step organic synthesis. The aldehyde group serves as a classic electrophilic site for carbon-carbon bond formation, while the bromo-substituent is amenable to a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The propyl group, in turn, modulates the electronic properties and solubility of the molecule and its derivatives. These features allow for the design of synthetic sequences that can proceed in a stepwise fashion to construct complex molecular architectures.
Cascade and Tandem Reactions for Complex Molecule Synthesis
Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such sequences are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors. While the literature on cascade reactions specifically initiating from this compound is not extensive, its chemical functionalities present clear opportunities for the design of such elegant synthetic pathways.
A hypothetical cascade approach for the synthesis of novel fused thieno-pyridone heterocycles can be envisioned, leveraging the reactivity of both the aldehyde and the bromo-substituent. This theoretical pathway involves an initial Knoevenagel condensation, followed by an intramolecular cyclization, demonstrating the potential of this compound in the rapid assembly of complex polycyclic systems.
Hypothetical Cascade Synthesis of a Fused Thieno-Pyridone System
A plausible, albeit theoretical, cascade sequence could commence with the reaction of this compound with an active methylene compound, such as a cyanoacetamide derivative, under basic conditions. This initial step would involve a Knoevenagel condensation to form a new carbon-carbon double bond. The resulting intermediate, possessing a nitrile, an amide, and the bromo-thiophene moiety in a favorable arrangement, could then undergo an intramolecular cyclization. This cyclization could be promoted by a palladium-catalyzed C-N bond formation between the amide nitrogen and the carbon of the bromo-substituted thiophene ring. The final step would be a tautomerization to yield the aromatic pyridone ring fused to the thiophene core.
The proposed reaction sequence is as follows:
Knoevenagel Condensation: The aldehyde group of this compound reacts with a substituted cyanoacetamide in the presence of a mild base (e.g., piperidine) to form a 2-cyano-3-(4-bromo-5-propylthiophen-2-yl)acrylamide intermediate.
Intramolecular Palladium-Catalyzed Cyclization: In the same pot, the addition of a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a stronger base (e.g., K2CO3) could facilitate an intramolecular Buchwald-Hartwig amination. This would involve the coupling of the amide N-H with the C-Br bond of the thiophene ring.
Tautomerization: The resulting cyclized product would likely tautomerize to the more stable fused thieno[2,3-c]pyridone system.
This hypothetical cascade process would efficiently construct a complex heterocyclic scaffold in a single operation, showcasing the synthetic utility of this compound.
Below is a data table outlining the hypothetical results for this proposed cascade reaction with various substituted cyanoacetamides.
| Entry | R-Group in Cyanoacetamide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | H | Pd(OAc)2 / Xantphos | Piperidine, K2CO3 | Toluene | 110 | 65 |
| 2 | Phenyl | Pd(OAc)2 / Xantphos | Piperidine, K2CO3 | Toluene | 110 | 72 |
| 3 | 4-Methoxyphenyl | Pd(OAc)2 / Xantphos | Piperidine, K2CO3 | Toluene | 110 | 75 |
| 4 | 4-Chlorophenyl | Pd(OAc)2 / Xantphos | Piperidine, K2CO3 | Toluene | 110 | 68 |
| 5 | Methyl | Pd(OAc)2 / Xantphos | Piperidine, K2CO3 | Toluene | 110 | 58 |
Applications in Advanced Materials Science and Organic Synthesis
Role as a Heterocyclic Building Block in Functional Materials
Functionalized derivatives of thiophene (B33073) are integral to the advancement of materials chemistry, leading to significant developments in electronics. mdpi.com The inherent electronic properties of the thiophene ring, combined with the reactivity of the bromo and carbaldehyde functional groups, position 4-Bromo-5-propylthiophene-2-carbaldehyde as a key intermediate for the synthesis of novel functional materials. quinoline-thiophene.com
Precursors for Organic Semiconductors and Electronic Devices
Thiophene-based compounds are foundational in the field of organic electronics. While specific research on this compound as a direct precursor for organic semiconductors is not extensively detailed in publicly available literature, the broader class of alkylated thiophene-carbaldehydes is recognized for its utility in creating materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The aldehyde group provides a reactive site for condensation reactions, and the bromo group allows for cross-coupling reactions, which are essential steps in building the larger conjugated systems required for semiconducting behavior. The propyl group enhances solubility, a crucial factor for the solution-based processing of electronic devices.
Table 1: Potential Contributions of Functional Groups in this compound to Organic Semiconductor Properties
| Functional Group | Potential Role in Organic Semiconductors |
| Thiophene Ring | Provides the core π-conjugated system for charge transport. |
| Carbaldehyde Group | Acts as a reactive handle for extending conjugation through reactions like Knoevenagel or Wittig. |
| Bromo Group | Enables further functionalization and polymerization via cross-coupling reactions (e.g., Suzuki, Stille). |
| Propyl Group | Improves solubility in organic solvents, facilitating device fabrication from solution. |
Components in Optoelectronic Materials
The development of optoelectronic materials, such as those used in solar cells and dyes, often relies on molecules that can efficiently absorb light and transfer energy or electrons. Thiophene derivatives are widely used in the design of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) due to their strong light-harvesting properties. mdpi.com The extended π-systems that can be synthesized from this compound are expected to exhibit significant absorption in the visible spectrum. By modifying the structure through the aldehyde and bromo functionalities, the electronic energy levels (HOMO/LUMO) can be tuned to optimize the performance of solar cells and other optoelectronic devices. quinoline-thiophene.com
Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers and oligomers are at the heart of many advanced materials, and thiophene is a key monomer in many of these systems. The synthesis of such materials often involves the polymerization of functionalized thiophene monomers. This compound is a prime candidate for this purpose. The bromo group can participate in various cross-coupling polymerization reactions, while the aldehyde group can be used to introduce other functional moieties or to create branched or cross-linked polymer structures. The resulting polythiophenes and oligothiophenes can exhibit a range of interesting electronic and optical properties, making them suitable for applications in sensors, displays, and printable electronics.
Contribution to Medicinal Chemistry Scaffolds
Thiophene and its derivatives are considered privileged structures in medicinal chemistry, appearing in a number of FDA-approved drugs. nih.gov These compounds have shown a wide array of biological activities, and their versatility in chemical modification allows for the fine-tuning of their pharmacological profiles. mdpi.com
Synthesis of Novel Heterocyclic Systems with Pharmacological Relevance
The this compound scaffold provides a template for the synthesis of novel heterocyclic systems with potential pharmacological applications. The aldehyde group is a versatile functional group that can be readily converted into other functionalities such as imines, oximes, hydrazones, and various heterocyclic rings through condensation reactions. The bromo substituent offers a site for the introduction of diverse chemical groups via cross-coupling reactions, allowing for the exploration of a wide chemical space. This enables the generation of libraries of compounds for screening against various biological targets. Thiophene-containing molecules have been investigated for a range of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov
Table 2: Examples of Pharmacologically Relevant Heterocycles Derivable from a Thiophene-2-carbaldehyde (B41791) Scaffold
| Reactant for Aldehyde Group | Resulting Heterocyclic Moiety | Potential Pharmacological Relevance |
| Hydroxylamine (B1172632) | Oxime | Anticancer, Anticonvulsant |
| Hydrazine derivatives | Hydrazone, Pyrazole | Antimicrobial, Anti-inflammatory |
| Amidines/Guanidines | Pyrimidine | Kinase inhibitors, Anticancer |
| Thiourea/Urea | Thiazole/Imidazole | Various therapeutic targets |
Exploration in Agrochemical Research
The structural motifs present in this compound are also of interest in the field of agrochemical research. Thiophene derivatives have been explored for their potential as herbicides, insecticides, and fungicides. mdpi.com The ability to systematically modify the structure of this compound allows for the synthesis of new compounds that can be tested for their efficacy and selectivity as crop protection agents. The lipophilic nature of the propyl-substituted thiophene ring can influence the compound's uptake and transport in plants and insects.
Catalytic Applications in Sustainable Chemistry
There is no specific information available in the reviewed literature regarding the catalytic applications of this compound in sustainable chemistry. Research in this area tends to focus on the development of new materials from thiophene derivatives, rather than the catalytic activity of this specific compound itself.
Future Perspectives in Molecular Design and Materials Innovation
Currently, there are no published future perspectives specifically outlining the role of this compound in molecular design and materials innovation. While its structural motifs are relevant to the construction of functional organic materials, dedicated research to explore and establish its potential in these areas has not been documented. For instance, a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been synthesized and proposed as a useful intermediate for further derivatization in materials chemistry. mdpi.com Similarly, other alkylated thiophene-3-carbaldehydes are recognized as important building blocks for materials like organic field-effect transistors. However, such applications are not directly attributed to this compound in the existing literature.
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing 4-Bromo-5-propylthiophene-2-carbaldehyde with high purity?
- Methodological Answer : Begin with a nucleophilic substitution or bromination of the thiophene precursor under controlled temperatures (e.g., 0–5°C for bromine-sensitive intermediates). Monitor reaction progress via TLC or HPLC, using deuterated solvents (e.g., CDCl₃) for ¹H/¹³C NMR characterization of intermediates. Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity by melting point analysis and mass spectrometry (EI or ESI-MS) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Store at 2–8°C in amber glass to prevent photodegradation. Avoid inhalation of vapors due to uncharacterized toxicological risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize ¹H NMR (δ 9.8–10.0 ppm for aldehyde protons) and ¹³C NMR (δ 180–185 ppm for carbonyl carbons). IR spectroscopy can confirm aldehyde C=O stretches (~1700 cm⁻¹). High-resolution MS (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides absolute configuration using SHELXL for refinement .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Use WinGX or ORTEP-3 to visualize thermal ellipsoids and intermolecular interactions (e.g., halogen bonding from bromine). Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .
Q. What strategies mitigate conflicting spectral data between synthetic batches?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC). For inconsistent melting points, perform DSC to assess polymorphism. If MS data conflict, use isotopic pattern analysis (e.g., ⁷⁹Br/⁸¹Br ratios) to confirm bromine presence. Replicate synthesis under inert atmospheres to rule out oxidative byproducts .
Q. How can green chemistry principles improve the sustainability of its synthesis?
- Methodological Answer : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures. Explore catalytic bromination using NBS (N-bromosuccinimide) with visible-light photocatalysis to reduce waste. Monitor atom economy by comparing stoichiometric vs. catalytic bromine sources .
Q. What computational methods predict reactivity in downstream derivatization reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Simulate reaction pathways for aldehyde functionalization (e.g., condensation with amines) using Gaussian or ORCA. Validate predictions with experimental kinetic studies (e.g., pseudo-first-order conditions) .
Q. How can toxicity profiles be systematically evaluated given limited toxicological data?
- Methodological Answer : Conduct in vitro assays (Ames test for mutagenicity, MTT assay for cytotoxicity) using human hepatocyte cell lines. For environmental impact, assess biodegradability via OECD 301F protocol. Collaborate with toxicology databases (e.g., PubChem) to crowdsource hazard data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
